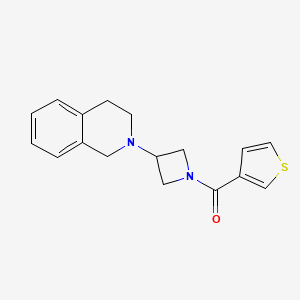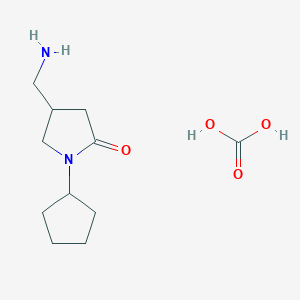
4-(氨甲基)-1-环戊基-2-吡咯烷酮碳酸(1:1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of 4-(aminomethyl)-1-cyclopentyl-2-pyrrolidinone carbonic acid derivatives can be approached through various synthetic pathways. One method involves the unusual ring annulation of acetylenic esters and α-amino acids with isocyanide or carbodiimide under neutral conditions in a one-step procedure . Another approach utilizes the oxidative cyclisation of N-(2-alken-1-yl)amides mediated by Mn(III) to yield 1,3,4-trisubstituted pyrrolidin-2-ones, which can be further modified to produce the desired pyrrolidinone derivatives . Additionally, the synthesis of related compounds, such as 4-(aminomethyl)-1-aryl-2-pyrrolidinones, has been achieved through a six-step sequence, which could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrrolidinone derivatives is characterized by the presence of a pyrrolidinone ring, which can be substituted at various positions to yield a wide range of compounds with different properties. The configuration of these compounds can be determined using 1H NMR data and confirmed by NOE experiments, as demonstrated in the synthesis of diastereomerically pure pyrrolidin-2-ones . The molecular mechanics calculations can provide insights into the observed asymmetric induction during the synthesis .
Chemical Reactions Analysis
Pyrrolidinone derivatives can participate in various chemical reactions. For instance, the condensation of 2-(aminomethyl)pyridine and 1,3-diones can lead to the formation of substituted pyrroles, which suggests that pyrrolidinone derivatives may also undergo similar condensation reactions . The intermolecular [2+2]-photocycloaddition has been employed in the construction of cyclic γ-aminobutyric acid analogues, indicating that pyrrolidinone derivatives can be involved in photocycloaddition reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidinone derivatives are influenced by their molecular structure. For example, the presence of substituents on the pyrrolidinone ring can affect the compound's solubility, stability, and reactivity. The diastereomeric mixtures of pyrrolidin-2-ones can be separated by silica gel chromatography, which is indicative of their differing physical properties . The improved synthesis of 4-(N-t-butoxycarbony)aminomethyl-1-(N-t-butoxycarbony)pyrrolidin-3-alcohol, which increased the total yield from 75% to 88%, demonstrates the impact of synthetic methods on the physical properties of the final product .
科学研究应用
合成和化学性质
- 各种吡咯烷酮的合成,包括与 4-(氨甲基)-1-环戊基-2-吡咯烷酮碳酸类似的衍生物,已被探索用于生产一系列生物活性化合物的潜力。例如,Rekatas、Demopoulos 和 Kourounakis (1996) 的工作展示了由相应的 N-酰基-GABA 衍生物合成 N-酰基-2-吡咯烷酮,表明了一种创建类似结构的方法 (Rekatas, Demopoulos, & Kourounakis, 1996).
生物活性和应用
- 吡咯烷酮与 4-(氨甲基)-1-环戊基-2-吡咯烷酮碳酸密切相关,已对其生物活性进行了研究。Lee 等人 (2011) 探索了含吡咯烷的鞘脂模拟物的合成和设计,这表明此类化合物具有生物背景中的潜力 (Lee et al., 2011).
作为自由基清除剂的潜力
- Nguyen 等人 (2022) 对 3-吡咯啉-2-酮的抗氧化活性进行了研究,该组包括 2-吡咯烷酮的衍生物。这项研究表明此类化合物(包括 4-(氨甲基)-1-环戊基-2-吡咯烷酮碳酸)在生理环境中作为自由基清除剂的潜力 (Nguyen et al., 2022).
作用机制
安全和危害
未来方向
属性
IUPAC Name |
4-(aminomethyl)-1-cyclopentylpyrrolidin-2-one;carbonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.CH2O3/c11-6-8-5-10(13)12(7-8)9-3-1-2-4-9;2-1(3)4/h8-9H,1-7,11H2;(H2,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZADXRILLGXQHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC(CC2=O)CN.C(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(phenylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B2530169.png)

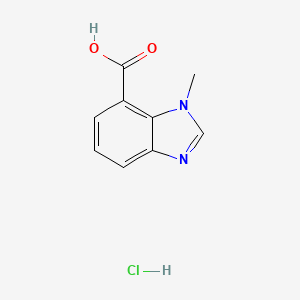
![4-fluoro-N-[1-(4-methylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide](/img/structure/B2530172.png)


![3-(4-chlorophenyl)-1-((6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2530179.png)
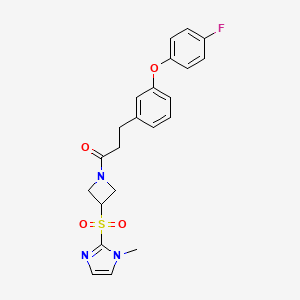

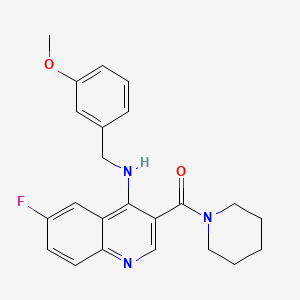
![methyl 4-methoxy-3-((2-(4-methoxybenzyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzoate](/img/structure/B2530184.png)
